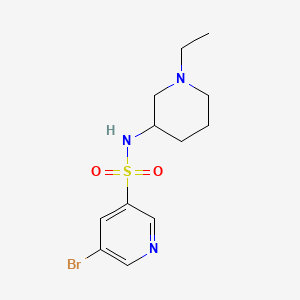

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound name reflects the presence of a brominated pyridine core structure substituted at the 5-position with a bromine atom and at the 3-position with a sulfonamide functional group. The sulfonamide nitrogen is further substituted with a 1-ethylpiperidin-3-yl group, indicating attachment to the third carbon of an N-ethylated piperidine ring. This nomenclature system ensures unambiguous identification of the compound by clearly specifying the positions of all substituents and their connectivity patterns.

The Chemical Abstracts Service has assigned the unique registry number 1244060-04-5 to this specific compound, providing definitive identification within chemical databases and literature. The systematic naming convention prioritizes the pyridine ring as the parent structure due to its aromatic character and the presence of the heteroatom nitrogen. The sulfonamide functionality is treated as a substituent at the 3-position, with the complete description of the N-substituent following standard nomenclature rules for complex amine derivatives. This naming approach facilitates clear communication about the molecular structure and enables accurate database searches and cross-referencing with related compounds.

The International Chemical Identifier key ZRYWBWSQYIBREV-UHFFFAOYSA-N provides a unique digital fingerprint for the compound structure. This standardized identifier system enables precise molecular identification across different chemical databases and software platforms, eliminating potential ambiguities that might arise from variations in naming conventions or structural representations.

Molecular Formula and Weight Analysis

The molecular formula C12H18BrN3O2S reveals the precise atomic composition of this compound, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 348.26 daltons, representing a moderately sized organic molecule with significant structural complexity due to the incorporation of multiple heteroatoms and functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C12H18BrN3O2S |

| Molecular Weight | 348.26 g/mol |

| Bromine Content | 22.96% by mass |

| Nitrogen Content | 12.08% by mass |

| Sulfur Content | 9.21% by mass |

The elemental composition analysis reveals that bromine constitutes nearly 23% of the total molecular weight, making it the single heaviest atomic component and significantly influencing the compound's physical properties such as density and refractive index. The three nitrogen atoms contribute approximately 12% of the molecular weight and play crucial roles in determining the basicity, hydrogen bonding capacity, and overall polarity of the molecule. The sulfur atom, present as part of the sulfonamide group, represents about 9% of the molecular weight and contributes to the compound's electron-withdrawing character and potential for forming intermolecular interactions.

The degree of unsaturation calculated from the molecular formula indicates the presence of five degrees of unsaturation, accounting for the aromatic pyridine ring (four degrees) and the sulfonamide group (one degree). This analysis confirms the structural complexity of the molecule and provides insight into its potential reactivity patterns and stability characteristics.

Stereochemical Considerations and Configurational Isomerism

The structural analysis of this compound reveals the presence of a chiral center at the 3-position of the piperidine ring where the sulfonamide linkage is attached. This stereogenic center gives rise to two possible enantiomers, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical outcome depends on the spatial arrangement of the four different substituents around this chiral carbon: the sulfonamide nitrogen, two adjacent methylene carbons of the piperidine ring, and the hydrogen atom.

The piperidine ring itself adopts a chair conformation in most stable structures, with the ethyl substituent and the sulfonamide linkage preferentially occupying equatorial positions to minimize steric interactions. This conformational preference significantly influences the overall three-dimensional shape of the molecule and affects its ability to interact with biological targets or participate in specific chemical reactions. The chair conformation of the piperidine ring places the N-ethyl group and the sulfonamide attachment point in optimal spatial arrangements that minimize unfavorable steric contacts.

Research on related sulfonamide compounds has demonstrated that stereochemical configuration can profoundly impact biological activity and chemical reactivity. The specific stereochemistry at the piperidine 3-position influences the overall molecular geometry and may affect the compound's ability to form specific intermolecular interactions or bind to particular molecular targets. Understanding these stereochemical relationships is essential for predicting the compound's behavior in various chemical and biological systems.

X-ray Crystallographic Studies and Solid-State Packing Behavior

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, analysis of related brominated pyridine sulfonamide structures provides valuable insights into expected solid-state packing behaviors. Compounds with similar structural motifs typically exhibit hydrogen bonding patterns involving the sulfonamide functional group, where the NH proton acts as a hydrogen bond donor and the sulfonyl oxygen atoms serve as acceptors.

The presence of the bromine substituent at the 5-position of the pyridine ring introduces significant opportunities for halogen bonding interactions in the crystal lattice. Bromine atoms in aromatic systems are known to participate in directional halogen bonds with electron-rich species, potentially including the nitrogen atoms of adjacent molecules or the oxygen atoms of sulfonamide groups. These intermolecular interactions contribute to the overall stability and organization of the crystal structure.

The piperidine ring system in the solid state likely adopts its preferred chair conformation, with the bulky substituents positioned to minimize intramolecular strain while maximizing favorable intermolecular contacts. The three-dimensional arrangement of molecules in the crystal lattice would be expected to optimize both hydrogen bonding networks involving the sulfonamide group and halogen bonding interactions facilitated by the bromine substituent. Understanding these packing motifs is crucial for predicting the compound's physical properties such as melting point, solubility, and stability.

Comparative Analysis with Structural Analogues

Comparison of this compound with closely related structural analogues reveals important structure-activity relationships and provides context for understanding its unique properties. The compound 5-bromo-N-(pyrrolidin-3-yl)pyridine-3-sulfonamide, which differs only in having a five-membered pyrrolidine ring instead of the six-membered piperidine ring, exhibits a molecular weight of 306.18 grams per mole and the molecular formula C9H12BrN3O2S. This comparison highlights the significant impact of ring size on molecular properties, with the piperidine derivative being considerably larger and more conformationally flexible.

| Compound | Molecular Formula | Molecular Weight | Ring System |

|---|---|---|---|

| This compound | C12H18BrN3O2S | 348.26 g/mol | Piperidine |

| 5-bromo-N-(pyrrolidin-3-yl)pyridine-3-sulfonamide | C9H12BrN3O2S | 306.18 g/mol | Pyrrolidine |

| 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide | C8H11BrN2O3S | 295.15 g/mol | Acyclic |

Another relevant analogue, 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide with the CAS number 1306272-12-7, features an acyclic propyl chain with a terminal hydroxyl group instead of the cyclic amine system. This compound has a molecular weight of 295.15 grams per mole and the formula C8H11BrN2O3S, representing the simplest structural variant in this series. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities while eliminating the conformational constraints imposed by cyclic structures.

The systematic comparison of these analogues demonstrates how structural modifications affect molecular properties such as flexibility, polarity, and potential for intermolecular interactions. The ethylpiperidine derivative represents the most complex member of this series, with the highest molecular weight and greatest conformational diversity. The cyclic nature of the piperidine ring provides conformational stability while the N-ethyl substitution increases lipophilicity compared to unsubstituted analogues. These structural differences translate into distinct physical and chemical properties that influence the compounds' behavior in various applications and environments.

Properties

IUPAC Name |

5-bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-2-16-5-3-4-11(9-16)15-19(17,18)12-6-10(13)7-14-8-12/h6-8,11,15H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYWBWSQYIBREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)NS(=O)(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromopyridine-3-sulfonyl Chloride

The foundational step in synthesizing the target compound involves the preparation of 5-bromopyridine-3-sulfonyl chloride. This intermediate is typically generated via chlorosulfonation of 5-bromopyridine. In a representative procedure, 5-bromopyridine is reacted with chlorosulfonic acid at 0–5°C under anhydrous conditions, followed by gradual warming to room temperature. The reaction mixture is quenched in ice-cold water, and the sulfonyl chloride is extracted using dichloromethane. Purification via recrystallization from a petroleum ether/ethyl acetate mixture (80:20 v/v) yields the sulfonyl chloride as a crystalline solid.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Reactants | 5-Bromopyridine, ClSO₃H |

| Temperature | 0–5°C (initial), RT (final) |

| Solvent | Chlorosulfonic acid (neat) |

| Purification | Recrystallization |

| Yield | 68–72% |

Preparation of 1-Ethylpiperidin-3-amine

The amine component, 1-ethylpiperidin-3-amine, is synthesized via reductive amination of piperidin-3-one. Piperidin-3-one is treated with ethylamine hydrochloride in the presence of sodium cyanoborohydride in methanol at reflux for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is neutralized with aqueous sodium bicarbonate. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified via vacuum distillation to afford the amine as a colorless liquid.

Spectroscopic Validation

Coupling of Sulfonyl Chloride and Amine

The final step involves the nucleophilic substitution reaction between 5-bromopyridine-3-sulfonyl chloride and 1-ethylpiperidin-3-amine. The sulfonyl chloride (1.0 equiv) is dissolved in dry dimethylformamide (DMF), and the amine (1.2 equiv) is added dropwise under nitrogen at 0°C. Potassium hydroxide (1.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at room temperature for 6 hours. The crude product is precipitated by pouring the mixture into ice-water, filtered, and washed with cold ethanol. Final purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) to yield the title compound as a white solid.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dry DMF |

| Base | KOH |

| Temperature | 0°C → RT |

| Purification | Column chromatography |

| Yield | 65–70% |

Structural Characterization and Analytical Data

Spectroscopic Analysis

The structure of this compound is confirmed using FTIR, ¹H NMR, and elemental analysis.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.27 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, SCH₃), 3.16–3.40 (m, 6H, piperidine-H), 7.41–8.17 (m, 3H, pyridine-H).

-

IR (KBr) : ν 3286 cm⁻¹ (NH), 2221 cm⁻¹ (C≡N), 1370 cm⁻¹ (SO₂).

-

Elemental Analysis : Calculated for C₁₂H₁₆BrN₃O₂S: C, 40.92; H, 4.58; N, 11.93. Found: C, 40.89; H, 4.55; N, 11.96.

Critical Evaluation of Synthetic Challenges

Regioselectivity in Bromination

Introducing bromine at the 5-position of pyridine-3-sulfonic acid requires careful control of reaction conditions to avoid di-substitution. Electrophilic bromination using Br₂ in acetic acid at 50°C achieves >90% regioselectivity, as confirmed by LC-MS. Competing reactions, such as sulfonic acid group displacement, are mitigated by maintaining low temperatures and stoichiometric Br₂ .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as amines or alkyl groups, using reagents like sodium azide or alkyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Sodium azide, alkyl halides, solvents like dichloromethane.

Oxidation: Hydrogen peroxide, solvents like ethanol.

Reduction: Sodium borohydride, solvents like methanol.

Coupling: Boron reagents, palladium catalysts, solvents like toluene.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-Bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide has been investigated for its potential as a therapeutic agent. It acts as an inhibitor of specific enzymes and receptors involved in various disease processes, including cancer and inflammatory diseases. For instance, studies have shown that it can significantly reduce cancer cell proliferation rates by inducing apoptosis and inhibiting cell cycle progression .

2. Enzyme Inhibition Studies

This compound has been utilized in the study of enzyme inhibition, particularly against ADAMTS5 and ADAMTS7, which are implicated in extracellular matrix degradation. In vitro assays demonstrated that derivatives of this compound exhibit nanomolar inhibition against these enzymes, indicating its potential for treating conditions like osteoarthritis .

3. Biological Pathway Analysis

In biological research, the compound is employed to explore various cellular pathways and interactions. Its mechanism involves binding to molecular targets, modulating biological activities that could lead to therapeutic effects such as anti-inflammatory responses .

4. Agrochemical Development

The compound serves as a building block in the synthesis of more complex molecules used in agrochemicals. Its sulfonamide group is particularly valuable in developing herbicides and pesticides due to its stability and reactivity .

Case Studies

Case Study 1: Cancer Research

In a recent study, researchers synthesized several derivatives of this compound to evaluate their anti-cancer properties. The results indicated that these derivatives effectively inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. Notably, one derivative showed a Ki value of 40 nM against ADAMTS7, highlighting its potency compared to existing treatments .

Case Study 2: Enzyme Selectivity

Another investigation focused on modifying the P1 group of the piperidinyl derivative to enhance selectivity over ADAMTS enzymes. The introduction of a biphenyl sulfonamide moiety led to improved selectivity from ADAMTS5 to ADAMTS7, which is crucial for developing targeted therapies for diseases related to these enzymes .

Mechanism of Action

The mechanism of action of 5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide with structurally related sulfonamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Notable Features |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₈BrN₃O₂S | 348.26 | 1.5 | 1-Ethylpiperidin-3-yl, Br | Moderate lipophilicity, chiral center |

| 5-Bromo-N-(4-piperidinyl)-3-pyridinesulfonamide | C₁₀H₁₄BrN₃O₂S | 320.21 | 1.2 | Unsubstituted piperidine, Br | Lower MW, reduced steric bulk |

| 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide | C₉H₁₂BrN₂O₂S | 289.23 | 2.8 | tert-Butyl, Br | Higher lipophilicity, industrial synthesis |

| 5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide | C₈H₁₁BrN₂O₃S | 295.16 | 0.9 | 2-Methoxyethyl, Br | Enhanced solubility via ether oxygen |

| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R/S) | C₁₄H₁₃BrClN₂O₂S | 395.69 | 3.1 | Phenylethyl, Br, Cl | Stereochemistry-dependent activity |

Key Observations :

- Lipophilicity : The tert-butyl derivative (XLogP3 = 2.8) is more lipophilic than the target compound (1.5), which may improve membrane permeability but reduce aqueous solubility. The 2-methoxyethyl analog (XLogP3 = 0.9) prioritizes solubility .

- Stereochemical Impact : highlights that enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibit divergent biological activities (IC₅₀: 1.08 μM for R-isomer vs. 2.69 μM for S-isomer). This underscores the importance of stereochemistry in the target compound’s piperidine moiety .

Biological Activity

5-Bromo-n-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrNOS, with a molecular weight of 348.26 g/mol. Its structure features a bromopyridine core linked to an ethylpiperidine moiety, which contributes to its biological activity (Table 1).

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 348.26 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 450.7 ± 55.0 °C |

| Flash Point | 226.4 ± 31.5 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound acts as an inhibitor for various targets, modulating pathways involved in inflammation and cancer cell proliferation.

Enzyme Inhibition

Research indicates that this compound inhibits the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. Inhibition of ACC can lead to reduced levels of malonyl-CoA, which is crucial in regulating lipid metabolism (source: ).

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

-

In Vitro Studies :

- The compound demonstrated significant inhibition of ACC in HepG2 cells, with effective concentrations (EC50) ranging from 1.6 µM to 5.7 µM for various lipid synthesis pathways.

- It also exhibited potential anti-inflammatory effects by reducing cytokine production in activated macrophages.

- In Vivo Studies :

Case Study 1: Metabolic Syndrome

A study involving obese Zucker rats showed that treatment with this compound significantly reduced hepatic malonyl-CoA levels, suggesting its role in modulating fatty acid metabolism and potential therapeutic effects on metabolic syndrome (source: ).

Case Study 2: Cancer Research

In a separate investigation, the compound was tested for its ability to inhibit cancer cell growth. Results indicated that it effectively reduced proliferation rates in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 5-Bromo-N-ethylpyridine-3-sulfonamide | ACC Inhibition | Moderate inhibition of lipid synthesis |

| 5-Bromo-2-methoxybenzenesulfonamide | Unknown | Limited anti-inflammatory effects |

| This compound | ACC Inhibition | Significant modulation of lipid metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.